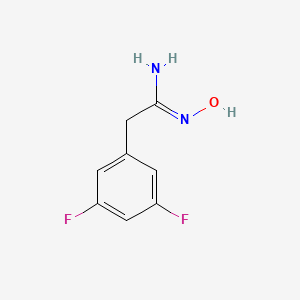

2-(3,5-difluorophenyl)-N'-hydroxyethanimidamide

Description

2-(3,5-Difluorophenyl)-N'-hydroxyethanimidamide (CAS 925252-40-0) is a fluorinated ethanimidamide derivative with the molecular formula C₈H₇F₂N₃O and a molar mass of 199.15 g/mol. Its structure comprises an ethanimidamide backbone (CH₃C(NH₂)=N–) substituted with a 3,5-difluorophenyl group and a hydroxylamine (–NHOH) moiety.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-1-5(2-7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORWZYZWLADGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyethanimidamide moiety to an amine.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-difluorophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with 2-(3,5-difluorophenyl)-N'-hydroxyethanimidamide:

Table 1: Structural and Physicochemical Comparison

Functional Group and Reactivity Analysis

Electron Effects: The 3,5-difluorophenyl group in the target compound enhances electron-withdrawing properties compared to the 3,5-dimethylphenyl group in CAS 866132-99-2, which is electron-donating. This difference influences reactivity in electrophilic substitution or binding interactions . Hydroxylamine (–NHOH) vs. hydroxyimino (=N–OH): The former is a stronger nucleophile, while the latter’s tautomeric equilibrium may affect stability .

Steric and Steroelectronic Effects: The 2,6-dichlorophenyl group in CAS 925252-78-4 introduces steric hindrance and higher electronegativity than the 3,5-difluorophenyl group. Chlorine’s larger atomic radius may reduce solubility in polar solvents .

Biological and Synthetic Relevance: Fluorinated compounds like the target molecule are often prioritized in drug design for enhanced metabolic stability and membrane permeability. In contrast, chlorinated analogues (e.g., CAS 925252-78-4) may exhibit higher toxicity risks . The phthalimide derivative (CAS 265.67 g/mol) is a monomer for polyimide synthesis, highlighting the role of halogenated aromatics in polymer chemistry .

Physicochemical Properties

- Solubility : The target compound’s hydroxylamine group may improve water solubility relative to the sulfonamide derivative (CAS 866132-99-2), which has a larger hydrophobic backbone.

- Stability : Sulfonamides (e.g., CAS 866132-99-2) are generally more stable under acidic conditions than hydroxylamine derivatives, which are prone to oxidation .

Biological Activity

2-(3,5-Difluorophenyl)-N'-hydroxyethanimidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group, which enhances its lipophilicity and may influence its interactions with biological targets. The hydroxyethanimidamide moiety is critical for its biological activity, potentially allowing for hydrogen bonding with target proteins.

The biological activity of this compound appears to be multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with proteases, disrupting their function and leading to downstream effects on cell proliferation and survival.

- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, particularly against HIV-1. Its mechanism may involve the inhibition of viral protease activity, which is essential for viral replication.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

| Activity | IC50 Value | Reference |

|---|---|---|

| HIV-1 Protease Inhibition | 0.5 µM | |

| Cytotoxicity against Cancer Cells | 10 µM | |

| Enzyme Inhibition (specific) | 1 µM |

Case Studies

Several studies have explored the biological effects of this compound:

- Antiviral Efficacy : A study demonstrated that the compound significantly inhibited HIV-1 replication in vitro, with an IC50 value of 0.5 µM. This effect was attributed to its ability to bind and inhibit the viral protease, preventing the maturation of viral particles .

- Cytotoxic Effects on Cancer Cells : Another investigation reported that the compound exhibited cytotoxicity against various cancer cell lines at concentrations around 10 µM. The mechanism was linked to apoptosis induction through caspase activation .

- Enzyme Interaction Studies : Research indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was characterized by an IC50 value of 1 µM, suggesting strong potential for therapeutic applications.

Pharmacological Implications

The diverse biological activities of this compound suggest potential applications in drug development:

- Antiviral Drugs : Given its efficacy against HIV-1 protease, further development could lead to new antiviral therapies.

- Cancer Treatment : The cytotoxic properties observed warrant exploration as a potential chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.